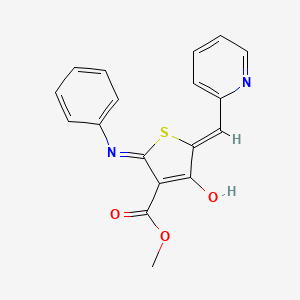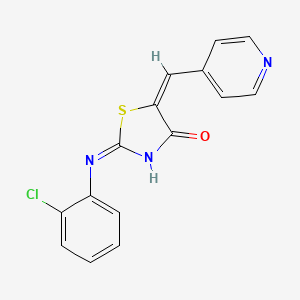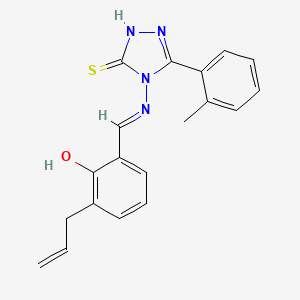![molecular formula C21H16N4O4S B3726253 6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B3726253.png)
6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one
概要
説明
6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and sulfanylidenepyrimidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-nitroindole with an appropriate aldehyde to form the indole derivative. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group on the indole ring, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may include catalysts, solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
作用機序
The mechanism of action of 6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring and are used in medicinal chemistry.
Sulfanylidenepyrimidinone Derivatives: These compounds are less common but can exhibit unique chemical properties due to the presence of the sulfanylidenepyrimidinone moiety.
Uniqueness
What sets 6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one apart is its combination of these three distinct moieties, which imparts a unique set of chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.
特性
IUPAC Name |
6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-11-3-5-13(6-4-11)24-20(27)17(19(26)23-21(24)30)10-15-12(2)22-18-8-7-14(25(28)29)9-16(15)18/h3-10,27H,1-2H3,(H,23,26,30)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVGHKMMMUZQIO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C(=NC4=C3C=C(C=C4)[N+](=O)[O-])C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C(=NC4=C3C=C(C=C4)[N+](=O)[O-])C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3726173.png)
![N-ethyl-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3726179.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726180.png)
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726183.png)
![ethyl (5Z)-2-[(4-methoxyphenyl)amino]-4-oxo-5-(phenylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726195.png)
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726200.png)


![ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726230.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3726231.png)
![N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide](/img/structure/B3726249.png)

![2-ethoxy-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726252.png)
![2-benzoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3726258.png)
